(1,2,3,4-Tetrahydronaphthalen-1-yl)urea
Overview
Description
(1,2,3,4-Tetrahydronaphthalen-1-yl)urea is a chemical compound with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . It is also known by its IUPAC name, N-(1,2,3,4-tetrahydro-1-naphthalenyl)urea . This compound is characterized by its solid, powdery form and a melting point of 212-214°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydronaphthalen-1-yl)urea typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with an isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general procedure involves dissolving the amine in a suitable solvent, such as dichloromethane, and then adding the isocyanate dropwise while maintaining the reaction mixture at a low temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4-Tetrahydronaphthalen-1-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(1,2,3,4-Tetrahydronaphthalen-1-yl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydronaphthalen-1-yl-phenethyl ureas: These compounds share a similar core structure but have different substituents, leading to variations in their biological activities.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
(1,2,3,4-Tetrahydronaphthalen-1-yl)urea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Biological Activity
(1,2,3,4-Tetrahydronaphthalen-1-yl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Synthesis and Structure-Activity Relationship
The synthesis of this compound derivatives involves the reaction of substituted 1-aminotetralins with isocyanates or urea derivatives. For instance, a study demonstrated the synthesis of novel ureas and sulfamides from 1-aminotetralins, leading to compounds that exhibited varying degrees of cytotoxicity against cancer cell lines such as U-87MG glioblastoma and PC-3 prostate cancer .
Table 1: Summary of Synthesized Compounds and Their Biological Activities
Compound Name | Structure | Cell Line Tested | IC50 (µM) | Notable Activity |
---|---|---|---|---|
3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea | Structure | U-87MG | 5.0 | High cytotoxicity |
3-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea | Structure | PC-3 | 6.5 | High cytotoxicity |
This compound | - | Various | - | Potential anti-inflammatory |
Anticancer Properties
Research indicates that certain tetrahydronaphthalenyl urea derivatives exhibit significant anticancer activity. In particular, the compounds mentioned above showed promising results against glioblastoma and prostate cancer cell lines with IC50 values indicating potent cytotoxic effects . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Inhibition of Inflammatory Pathways
This compound has also been studied for its anti-inflammatory properties. Some derivatives act as p38 MAPK inhibitors, which play a critical role in mediating inflammatory responses by regulating cytokine production such as TNF-alpha and IL-6 . This suggests potential applications in treating diseases characterized by chronic inflammation.
Antitubercular Activity
Recent studies have identified tetrahydronaphthalene amides as effective inhibitors of Mycobacterium tuberculosis (M.tb). These compounds demonstrated potent growth inhibition in vitro with some showing MIC values below 1 µg/mL. The SAR studies highlighted the importance of specific functional groups in enhancing antibacterial activity against M.tb .
Case Study 1: Anticancer Activity
In a systematic evaluation of tetrahydronaphthalene derivatives against cancer cell lines, two specific compounds exhibited remarkable cytotoxicity. These compounds were further analyzed for their ability to induce apoptosis through caspase activation pathways. The results indicated that these derivatives could serve as lead compounds for developing new anticancer therapies .
Case Study 2: Anti-inflammatory Effects
A study focusing on the anti-inflammatory potential of tetrahydronaphthalene derivatives revealed that these compounds could significantly reduce the production of pro-inflammatory cytokines in vitro. This effect was attributed to the inhibition of p38 MAPK signaling pathways, suggesting their utility in treating inflammatory diseases .
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylurea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H3,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSFSIDDNZKALV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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